Fmoc-NH-ethyl-SS-propionic acid

Descripción

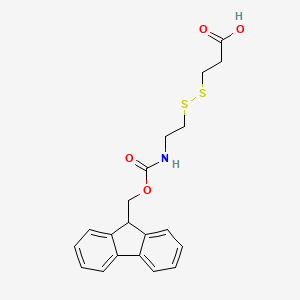

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHUKQIBGGQHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-ethyl-SS-propionic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker molecule widely utilized in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs).[1][2][3] Its structure incorporates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a reducible disulfide bond, and a terminal carboxylic acid. This unique combination of features allows for orthogonal reactivity, enabling the sequential and controlled conjugation of different molecular entities. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions.[4] The disulfide bond serves as a cleavable linkage, which can be broken under mild reducing conditions, a feature that is particularly advantageous for the intracellular release of therapeutic payloads in ADCs.[1][5] The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond.[4]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental conditions, including its solubility, reactivity, and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁NO₄S₂ | [4] |

| Molecular Weight | 403.5 g/mol | [4] |

| CAS Number | 864235-83-6 | [4] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% or ≥98% | [1][4] |

| Solubility | Soluble in DMSO (up to 29.17 mg/mL with sonication) | [2] |

| Storage Conditions | Store at -20°C for long-term stability.[4][6] |

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are outlined below. These protocols are based on standard procedures in peptide synthesis and bioconjugation and may require optimization for specific applications.

Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or drug molecule).

Materials:

-

This compound

-

Amine-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere.

-

Add 1.1 equivalents of NHS or HOBt to the solution and stir until dissolved.

-

Add 1.1 equivalents of DCC or EDC to the reaction mixture and stir at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate vessel, dissolve the amine-containing molecule in an appropriate anhydrous solvent.

-

Slowly add the activated this compound solution to the amine-containing solution.

-

Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used).

-

Purify the resulting conjugate using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).

Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for further conjugation.

Materials:

-

Fmoc-protected conjugate

-

20% Piperidine (B6355638) in DMF (v/v)

-

DMF

-

Stirring apparatus

Procedure:

-

Dissolve the Fmoc-protected conjugate in DMF.

-

Add the 20% piperidine in DMF solution to the reaction mixture. A typical ratio is 10 mL of deprotection solution per gram of resin-bound peptide, or a 10-20 fold excess for solution-phase reactions.

-

Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.[7]

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Fmoc group.

-

Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct can be removed by repeated washing with DMF and precipitation of the product, or by chromatographic purification.

Disulfide Bond Cleavage

This protocol describes the reductive cleavage of the disulfide bond to release the conjugated molecule.

Materials:

-

Disulfide-linked conjugate

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Dissolve the disulfide-linked conjugate in a suitable buffer, such as PBS.

-

Prepare a stock solution of the reducing agent (DTT or TCEP) in the same buffer. A typical final concentration is in the range of 10-100 mM.

-

Add the reducing agent solution to the conjugate solution.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 4 hours depending on the specific conjugate and the concentration of the reducing agent.

-

Monitor the cleavage by LC-MS or other appropriate analytical methods.

-

The released molecule can then be isolated and purified as needed.

Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the logical workflow for the synthesis of an antibody-drug conjugate using this compound as a linker.

Caption: Workflow for ADC synthesis using the cleavable linker.

This workflow highlights the sequential nature of the conjugation process, starting with the activation of the linker, followed by coupling to the drug, deprotection, and finally, conjugation to the antibody. The final part of the diagram illustrates the intended mechanism of action where the drug is released from the ADC upon internalization into a target cell and subsequent cleavage of the disulfide bond in the reducing intracellular environment.

References

- 1. This compound | CAS: 864235-83-6 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 864235-83-6 [chemicalbook.com]

- 4. This compound, 864235-83-6 | BroadPharm [broadpharm.com]

- 5. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to the Synthesis of Fmoc-NH-ethyl-SS-propionic Acid Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker integral to the synthesis of antibody-drug conjugates (ADCs). Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine for facile integration into peptide synthesis workflows, a disulfide bond that is stable in systemic circulation but readily cleaved in the reducing intracellular environment, and a terminal carboxylic acid for conjugation to amine-bearing molecules. This guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for this critical ADC component, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthesis Pathway

The synthesis of this compound can be strategically approached in a two-step process. This pathway begins with the selective protection of the amino group of cysteamine (B1669678), followed by a disulfide exchange reaction to introduce the propionic acid moiety.

A logical workflow for the synthesis is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical methodologies for Fmoc protection and disulfide bond formation.

Step 1: Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-cysteamine (N-Fmoc-cysteamine)

This initial step involves the protection of the primary amine of cysteamine using Fmoc-Cl.

Reaction Principle: The amino group of cysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl, leading to the formation of a stable carbamate (B1207046) linkage. A base is required to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the Fmoc protection of cysteamine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Cysteamine hydrochloride | 113.61 | 1.14 g | 10 |

| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | 258.70 | 2.59 g | 10 |

| Sodium bicarbonate (NaHCO3) | 84.01 | 2.52 g | 30 |

| 1,4-Dioxane (B91453) | - | 50 mL | - |

| Water | - | 50 mL | - |

| Ethyl acetate (B1210297) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - |

Procedure:

-

Dissolve cysteamine hydrochloride (1.14 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in 50 mL of water in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve Fmoc-Cl (2.59 g, 10 mmol) in 50 mL of 1,4-dioxane.

-

Cool the cysteamine solution to 0 °C in an ice bath.

-

Slowly add the Fmoc-Cl solution to the stirred cysteamine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude N-Fmoc-cysteamine by column chromatography on silica (B1680970) gel.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This final step involves an oxidative coupling of N-Fmoc-cysteamine with 3-mercaptopropionic acid to form the desired unsymmetrical disulfide.

Reaction Principle: The reaction proceeds via the formation of a sulfenyl intermediate from N-Fmoc-cysteamine in the presence of an oxidizing agent like 2,2'-dipyridyl disulfide (DPDS). This intermediate then reacts with the thiol group of 3-mercaptopropionic acid to form the stable disulfide bond.

Caption: Reaction scheme for the disulfide exchange.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| N-Fmoc-cysteamine | 299.39 | 1.50 g | 5 |

| 3-Mercaptopropionic acid | 106.14 | 0.53 g | 5 |

| 2,2'-Dipyridyl disulfide (DPDS) | 220.30 | 1.10 g | 5 |

| Methanol | - | 50 mL | - |

| Water | - | 10 mL | - |

| Triethylamine (B128534) (TEA) | 101.19 | ~0.7 mL | 5 |

| Diethyl ether | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Dissolve N-Fmoc-cysteamine (1.50 g, 5 mmol) and 2,2'-dipyridyl disulfide (1.10 g, 5 mmol) in 50 mL of methanol in a round-bottom flask.

-

Stir the solution at room temperature for 1-2 hours to activate the N-Fmoc-cysteamine.

-

In a separate flask, dissolve 3-mercaptopropionic acid (0.53 g, 5 mmol) in a mixture of 10 mL of water and triethylamine (~0.7 mL, 5 mmol).

-

Slowly add the solution of 3-mercaptopropionic acid to the activated N-Fmoc-cysteamine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with 1 M HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 60-75%

Data Presentation

Summary of Key Product Characteristics:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (Typical) |

| N-Fmoc-cysteamine | C17H17NO2S | 299.39 | White to off-white solid | >95% |

| This compound | C20H21NO4S2 | 403.52 | White solid | >98% |

Concluding Remarks

The synthesis pathway detailed in this guide provides a robust and reproducible method for obtaining high-purity this compound. The protocols are based on well-established organic chemistry principles and utilize commercially available reagents. This linker is a valuable tool for researchers and professionals in the field of drug development, particularly for the construction of innovative and effective antibody-drug conjugates. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for ensuring the quality and efficacy of the final product.

Solubility and Application of Fmoc-NH-ethyl-SS-propionic Acid in Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-NH-ethyl-SS-propionic acid in the common laboratory solvents, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Furthermore, it details a standard experimental protocol for solubility determination and illustrates the pivotal role of this reagent as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Topic: Solubility Profile

The solubility of this compound is a critical parameter for its effective use in synthetic applications, particularly in peptide synthesis and the development of ADCs. Inadequate dissolution can lead to suboptimal reaction kinetics and impurities.

Quantitative Solubility Data

| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl sulfoxide | DMSO | 403.52 | 29.17 | 72.29 | Requires sonication for dissolution. The hygroscopic nature of DMSO can affect solubility.[1] |

| Dimethylformamide | DMF | 403.52 | Not Reported | > 400 (estimated) | Generally high solubility is expected for Fmoc-protected amino acids.[2][3] |

Experimental Protocols

To ascertain the precise solubility of this compound, particularly in DMF or other solvent systems, a standardized experimental methodology is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a compound in a specific solvent.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., DMF or DMSO) in a sealed vial. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

-

The solubility is calculated by multiplying the measured concentration by the dilution factor. The result can be expressed in various units, such as mg/mL or molarity.

-

Visualization of Application in ADC Synthesis

This compound serves as a crucial building block in the construction of Antibody-Drug Conjugates (ADCs). Its structure incorporates a cleavable disulfide bond, which is stable in circulation but can be readily cleaved by reducing agents such as glutathione (B108866) within the target cell, leading to the release of the cytotoxic payload. The Fmoc protecting group allows for its integration into solid-phase peptide synthesis workflows.

Below is a diagram illustrating the general workflow for the synthesis of an Antibody-Drug Conjugate utilizing a linker derived from this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This diagram outlines the key stages, starting from the activation of the Fmoc-protected linker, its conjugation to both the antibody and the cytotoxic drug, and the final deprotection step to yield the functional ADC. The disulfide bond within the linker is the cleavable element that facilitates drug release at the target site.

References

An In-depth Technical Guide to Fmoc-NH-ethyl-SS-propionic acid: Spectroscopic Data and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the bifunctional linker, Fmoc-NH-ethyl-SS-propionic acid. This compound is a valuable tool in bioconjugation and drug delivery, incorporating a cleavable disulfide bond and an Fmoc-protected amine, allowing for sequential or orthogonal conjugation strategies. The information presented herein is intended to support researchers in the synthesis, characterization, and application of this versatile linker.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H (Fmoc) |

| ~7.65 | d | 2H | Ar-H (Fmoc) |

| ~7.40 | t | 2H | Ar-H (Fmoc) |

| ~7.30 | t | 2H | Ar-H (Fmoc) |

| ~5.50 | t | 1H | NH |

| ~4.40 | d | 2H | Fmoc-CH ₂-O |

| ~4.20 | t | 1H | Fmoc-CH |

| ~3.50 | q | 2H | NH-CH ₂ |

| ~2.95 | t | 2H | S-CH ₂-CH₂-NH |

| ~2.90 | t | 2H | S-CH ₂-CH₂-COOH |

| ~2.70 | t | 2H | CH₂-COOH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants will be dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C OOH |

| ~156.5 | NC OO |

| ~144.0 | Ar-C (Fmoc, quaternary) |

| ~141.5 | Ar-C (Fmoc, quaternary) |

| ~128.0 | Ar-C H (Fmoc) |

| ~127.5 | Ar-C H (Fmoc) |

| ~125.0 | Ar-C H (Fmoc) |

| ~120.0 | Ar-C H (Fmoc) |

| ~67.0 | Fmoc-C H₂-O |

| ~47.5 | Fmoc-C H |

| ~40.0 | NH-C H₂ |

| ~38.0 | S-C H₂-CH₂-NH |

| ~37.0 | S-C H₂-CH₂-COOH |

| ~34.0 | C H₂-COOH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3320 | Medium | N-H stretch (Amide) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1530 | Strong | N-H bend (Amide II) |

| ~1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Medium | C-O stretch (Carbamate) |

| ~740, ~760 | Strong | C-H out-of-plane bend (Aromatic) |

| 550-450 | Weak | S-S stretch |

Sample preparation: KBr pellet or thin film.

Experimental Protocols

The following is a plausible, detailed methodology for the synthesis of this compound. This protocol is based on well-established chemical transformations for disulfide exchange and amine protection.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from cystamine (B1669676) dihydrochloride (B599025) and 3,3'-dithiopropionic acid, followed by Fmoc protection of the resulting amino-disulfide.

Step 1: Synthesis of Aminoethyl-SS-propionic acid

This step involves a disulfide exchange reaction between cystamine and 3,3'-dithiopropionic acid.

Materials:

-

Cystamine dihydrochloride

-

3,3'-Dithiopropionic acid

-

Triethylamine (B128534) (TEA)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 3,3'-dithiopropionic acid (1 equivalent) in DMF.

-

Add triethylamine (2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve cystamine dihydrochloride (1 equivalent) in a minimal amount of water and then dilute with DMF. Neutralize with triethylamine (2.2 equivalents).

-

Add the cystamine solution dropwise to the 3,3'-dithiopropionic acid solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with 1 M HCl to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminoethyl-SS-propionic acid.

Step 2: Fmoc Protection of Aminoethyl-SS-propionic acid

Materials:

-

Crude aminoethyl-SS-propionic acid from Step 1

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate

-

Water

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve the crude aminoethyl-SS-propionic acid (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis Using Custom Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of solid-phase peptide synthesis (SPPS) with a focus on the strategic implementation of custom linkers. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary to leverage these advanced tools for the synthesis of complex and modified peptides.

Introduction to Solid-Phase Peptide Synthesis and the Role of Linkers

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1][2] This methodology simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin.[2]

The linker is a critical component in SPPS, acting as the bridge between the nascent peptide and the solid support.[2][3] Its chemical properties dictate the conditions under which the peptide can be cleaved from the resin and determine the C-terminal functionality of the final product.[4] While standard linkers like Wang and Rink amide are widely used for the synthesis of peptide acids and amides respectively, the demand for peptides with unique modifications and complex structures has driven the development of custom linkers with specialized cleavage strategies.[4][5] These custom linkers offer enhanced control over the synthesis process, enabling the production of peptides that are otherwise difficult to obtain.

This guide will delve into three major classes of custom linkers: safety-catch, photolabile, and traceless linkers, providing detailed experimental protocols and comparative data to inform their application in research and drug development.

The SPPS Workflow: A Generalized Overview

The process of solid-phase peptide synthesis follows a cyclical workflow, regardless of the specific linker employed. The fundamental steps are outlined below.

Custom Linkers: Expanding the Capabilities of SPPS

Custom linkers provide a greater degree of control and versatility compared to standard linkers. They are broadly categorized based on their unique cleavage mechanisms.

Safety-Catch Linkers

Safety-catch linkers are characterized by their stability under the standard conditions of SPPS, including both acidic and basic treatments used for deprotection.[6][7] They require a distinct activation step to render them susceptible to cleavage, adding an extra layer of orthogonality to the synthesis strategy.[6][7] This "safety-catch" mechanism allows for on-resin modifications of the peptide chain that would not be possible with conventional linkers.[8]

One of the earliest and most well-known examples is the sulfonamide-based linker developed by Kenner.[6][9] The acyl sulfonamide linkage is stable to both acid and base. Activation is achieved by N-alkylation (e.g., with diazomethane), which makes the linker labile to nucleophilic attack, allowing for cleavage under basic conditions to yield peptide amides or other C-terminal modifications.[6][7]

Another important class of safety-catch linkers are those based on the oxidation state of a sulfur atom. For example, the 4-(methylsulfinyl)benzyl (Msib) linker is stable to both acid and base.[7] Reduction of the sulfoxide (B87167) to a sulfide (B99878) renders the linker acid-labile, allowing for cleavage with trifluoroacetic acid (TFA).[7]

Photolabile Linkers

Photolabile linkers offer an orthogonal cleavage strategy that utilizes light to release the peptide from the solid support.[10][11] This method is exceptionally mild and avoids the use of harsh acidic or basic reagents, which can be advantageous for the synthesis of sensitive or highly modified peptides.[10][12] The most common photolabile linkers are based on the o-nitrobenzyl chemistry.[10][11] Upon irradiation with UV light, typically in the range of 350-365 nm, the o-nitrobenzyl group undergoes a rearrangement that leads to the cleavage of the peptide-linker bond.[13][14]

The efficiency of photocleavage can be influenced by factors such as the wavelength and intensity of the light, the duration of irradiation, and the solvent used.[15][16]

Traceless Linkers

Traceless linkers are designed to be cleaved from the peptide without leaving any residual functionality from the linker itself.[17] This is particularly useful for the synthesis of small molecule libraries and peptides where any extraneous atoms from the linker are undesirable. A variety of chemical strategies have been developed for traceless cleavage.

One common approach utilizes a hydrazide linker.[5][18] The peptide is assembled on the hydrazide-functionalized resin. Cleavage is achieved by oxidation of the hydrazide to a reactive acyl diazene (B1210634) intermediate, which can then be trapped by a nucleophile (e.g., water or an alcohol) to release the peptide with a C-terminal carboxylic acid or ester, respectively.[5][8]

Quantitative Data on Linker Performance

The choice of linker can significantly impact the overall yield and purity of the synthesized peptide. The following table summarizes typical performance characteristics of standard and custom linker types. It is important to note that these values are representative and can be highly dependent on the peptide sequence, synthesis conditions, and purification methods.[4][19]

| Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Typical Crude Purity (%) | Typical Overall Yield (%) | Key Advantages |

| Standard Linkers | |||||

| Wang[4][20] | Carboxylic Acid | 0.3 - 1.0 | 50 - 90+ | 30 - 60 | Robust, widely used for peptide acids. |

| Rink Amide[4][21] | Amide | 0.3 - 1.0 | 52 - 90+ | 30 - 60 | Standard for peptide amides. |

| 2-Chlorotrityl Chloride[4][22] | Carboxylic Acid (Protected) | 0.3 - 1.6+ | Generally high | High | Mild cleavage conditions, suitable for protected fragments. |

| Custom Linkers | |||||

| Safety-Catch (Sulfonamide)[6][9] | Amide, Ester, etc. | 0.2 - 0.8 | Sequence dependent | 20 - 50 | Orthogonal cleavage, allows for on-resin modifications. |

| Photolabile (o-Nitrobenzyl)[10][11] | Carboxylic Acid, Amide | 0.2 - 0.7 | Generally high | 25 - 55 | Mild, non-chemical cleavage. |

| Traceless (Hydrazide)[5][18] | Carboxylic Acid, Ester | 0.3 - 0.9 | Sequence dependent | 20 - 50 | No residual linker on the final product. |

Experimental Protocols

The following section provides detailed methodologies for key experiments involving custom linkers. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and available instrumentation.

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol can be adapted for use with various custom linkers.

-

Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF, DCM, and methanol (B129727), then dry the peptide-resin under vacuum.

Protocol for a Sulfonamide-Based Safety-Catch Linker (Kenner Type)

This protocol outlines the key activation and cleavage steps for a Kenner-type sulfonamide linker.

-

Peptide Synthesis: Synthesize the peptide on the sulfonamide resin according to the general protocol (Section 5.1).

-

Linker Activation (N-methylation):

-

Suspend the dried peptide-resin in a mixture of diethyl ether and acetone.

-

Add a solution of diazomethane (B1218177) in diethyl ether portion-wise until a faint yellow color persists.

-

Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin thoroughly with diethyl ether and dry under vacuum.

-

-

Cleavage:

-

Treat the activated peptide-resin with a solution of 0.5 M ammonia (B1221849) in dioxane or methanolic hydrazine (B178648) for 12-24 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with the cleavage solvent and combine the filtrates.

-

Remove the solvent under reduced pressure to obtain the crude peptide.

-

Protocol for a Photocleavable Linker (o-Nitrobenzyl Type)

This protocol details the photocleavage of a peptide from an o-nitrobenzyl-based resin.

-

Peptide Synthesis: Synthesize the peptide on the photolabile resin following the general protocol (Section 5.1).

-

Preparation for Photocleavage:

-

Swell the dried peptide-resin in a suitable solvent for photocleavage (e.g., a mixture of DMF and methanol).

-

Transfer the resin slurry to a quartz reaction vessel or a photoreactor equipped with a UV lamp.

-

-

Photocleavage:

-

Irradiate the resin slurry with a UV lamp (typically 365 nm) for 1-4 hours with gentle agitation. The optimal irradiation time should be determined empirically.

-

Monitor the progress of the cleavage by taking small aliquots of the supernatant and analyzing by HPLC.

-

-

Peptide Collection:

-

Filter the resin to collect the supernatant containing the cleaved peptide.

-

Wash the resin with the photocleavage solvent and combine the filtrates.

-

Evaporate the solvent to obtain the crude peptide.

-

Protocol for a Traceless Hydrazide Linker

This protocol describes the synthesis and cleavage of a peptide using a hydrazide linker.

-

Preparation of Hydrazide Resin:

-

Start with a resin containing a suitable precursor, such as a 2-chlorotrityl chloride resin.

-

React the resin with an excess of a protected hydrazine derivative (e.g., Fmoc-carbazate) in the presence of a base like DIPEA in DMF.

-

After the reaction is complete, wash the resin thoroughly and remove the protecting group to expose the hydrazine functionality.

-

-

Peptide Synthesis: Synthesize the peptide on the hydrazide resin using the general protocol (Section 5.1).

-

Cleavage via Oxidation:

-

Suspend the peptide-resin in a suitable solvent (e.g., DMF or DCM).

-

Add an oxidizing agent such as N-bromosuccinimide (NBS) or copper(II) acetate (B1210297) in the presence of a nucleophile (e.g., water for a carboxylic acid or methanol for a methyl ester).

-

Agitate the reaction mixture for 1-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with the reaction solvent and combine the filtrates.

-

Process the filtrate to isolate the crude peptide.

-

Conclusion

The use of custom linkers in solid-phase peptide synthesis has significantly expanded the repertoire of peptides that can be synthesized. Safety-catch, photolabile, and traceless linkers provide researchers with a powerful toolkit to tackle challenging synthetic targets and to create novel peptide-based therapeutics and research tools. A thorough understanding of the chemical principles behind these linkers, coupled with optimized experimental protocols, is essential for their successful implementation. This guide serves as a foundational resource to aid in the rational selection and application of custom linkers in the dynamic field of peptide science.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The safety catch principle in solid phase peptide synthesis (1971) | G. W. Kenner | 229 Citations [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. seas.upenn.edu [seas.upenn.edu]

- 17. researchgate.net [researchgate.net]

- 18. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. reddit.com [reddit.com]

Thermodynamic Stability of the Disulfide Bridge in Ethyl-SS-Propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Disulfide bonds play a pivotal role in defining the three-dimensional structure and stability of proteins and various small molecules. The covalent linkage between two sulfur atoms, the disulfide bridge, imparts significant conformational rigidity. In the context of drug development, particularly with peptides, proteins, and targeted small molecules, the stability of disulfide bonds is a critical quality attribute that can influence efficacy, shelf-life, and in vivo behavior. Ethyl-SS-propionic acid represents a simple, unsymmetrical disulfide, making it an excellent model system for studying the fundamental thermodynamic principles governing disulfide bond stability. The thermodynamic stability of this bond is typically quantified by the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) associated with its reductive cleavage.

Thermodynamic Principles of Disulfide Bond Stability

The stability of a disulfide bond is thermodynamically defined by the free energy change (ΔG) associated with its reduction to the corresponding thiols. A more negative standard reduction potential corresponds to a more stable disulfide bond that is less likely to undergo thiol-disulfide exchange. The key thermodynamic parameters are:

-

Gibbs Free Energy (ΔG): Represents the overall energy available to do work in a system at constant temperature and pressure. A positive ΔG for disulfide reduction indicates a spontaneous formation of the disulfide bond under those conditions, signifying its stability.

-

Enthalpy (ΔH): Reflects the change in bond energies during the reaction. The cleavage of a disulfide bond is an endothermic process, requiring energy input.

-

Entropy (ΔS): Measures the change in disorder of the system. The reduction of a single disulfide molecule into two separate thiol molecules generally leads to an increase in entropy.

The relationship between these parameters is given by the Gibbs equation:

ΔG = ΔH - TΔS

Where T is the absolute temperature in Kelvin.

Quantitative Data on Disulfide Bond Thermodynamics

While specific experimental thermodynamic data for ethyl-SS-propionic acid is not available in the reviewed literature, the following table summarizes representative data for disulfide bond reduction in various molecular contexts to provide an expected range of values.

| Molecule/System | Method | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Reference |

| Insulin (B600854) (overall) | Calorimetry | 78.8 ± 7.9 | Not Reported | Not Reported | [1] |

| Random-coil proteins | Calorimetry | ~74 | Not Reported | Not Reported | [1] |

| Model Peptides (computational) | Density Functional Theory | ~0 to -1.9 (for radical-initiated cleavage) | Not Reported | Not Reported | [2] |

| Cucurbita maxima trypsin inhibitor-V (disulfide removal) | Differential Scanning Calorimetry | Not Reported | Not Reported | +16.7 (destabilization) | [3] |

Note: The thermodynamic values are highly dependent on the specific molecular environment, solvent conditions, and the reducing agent used.

Experimental Protocols for Determining Thermodynamic Stability

Several well-established experimental techniques can be employed to determine the thermodynamic parameters of disulfide bond cleavage in ethyl-SS-propionic acid.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a chemical reaction, allowing for the determination of the enthalpy change (ΔH) of disulfide bond reduction.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of ethyl-SS-propionic acid of known concentration (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

-

Prepare a solution of a reducing agent, such as dithiothreitol (B142953) (DTT), at a significantly higher concentration (e.g., 20 mM) in the same buffer.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Measurement:

-

Load the ethyl-SS-propionic acid solution into the sample cell of the ITC instrument.

-

Load the DTT solution into the injection syringe.

-

Set the experimental parameters, including cell temperature (e.g., 298 K), stirring speed, and injection volume.

-

Perform a series of injections of the DTT solution into the sample cell, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the enthalpy change per injection.

-

Fit the integrated data to a suitable binding model to determine the stoichiometry and the enthalpy of reaction (ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can be determined if the equilibrium constant (K) for the reaction is also measured, often through complementary techniques like spectroscopy.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for characterizing disulfide-linked molecules and can be used to monitor the progress of reduction reactions.

Experimental Protocol:

-

Reaction Setup:

-

Incubate a solution of ethyl-SS-propionic acid with a reducing agent (e.g., DTT or TCEP) under controlled conditions (temperature, pH).

-

Take aliquots of the reaction mixture at different time points.

-

-

Sample Preparation for MS:

-

Quench the reaction in each aliquot, for example, by acidification.

-

Prepare the samples for mass spectrometry analysis, which may involve dilution in an appropriate solvent.

-

-

MS Analysis:

-

Infuse the samples into a mass spectrometer (e.g., ESI-MS).

-

Acquire mass spectra to identify and quantify the masses corresponding to the intact ethyl-SS-propionic acid and its reduced thiol products (ethanethiol and 3-mercaptopropionic acid).

-

-

Data Analysis:

-

By monitoring the disappearance of the disulfide peak and the appearance of the thiol peaks over time, the kinetics of the reduction can be studied.

-

Equilibrium concentrations can be used to determine the equilibrium constant (K) for the reaction, from which the standard Gibbs free energy change (ΔG°) can be calculated using the equation: ΔG° = -RTlnK .

-

Ellman's Assay

Ellman's assay is a colorimetric method used to quantify the number of free sulfhydryl groups in a sample. It can be used to indirectly monitor the cleavage of disulfide bonds.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Set up a reaction of ethyl-SS-propionic acid with a reducing agent.

-

At various time points, take an aliquot of the reaction mixture.

-

Add the aliquot to a solution of Ellman's reagent.

-

Allow the color to develop for a set period (e.g., 15 minutes).[5]

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer.[6]

-

-

Data Analysis:

-

Use the standard curve to determine the concentration of free thiols at each time point.

-

The increase in thiol concentration corresponds to the cleavage of the disulfide bond in ethyl-SS-propionic acid.

-

This data can be used to determine the kinetics and equilibrium of the reduction reaction.

-

Visualizing Experimental Workflows and Concepts

Workflow for Thermodynamic Analysis

Caption: A flowchart illustrating the general workflow for the thermodynamic analysis of disulfide stability.

Disulfide Bond Cleavage Reaction

Caption: The reductive cleavage of ethyl-SS-propionic acid into its constituent thiols.

Conclusion

The thermodynamic stability of the disulfide bridge in ethyl-SS-propionic acid is a critical parameter that can be thoroughly investigated using a combination of established experimental and computational techniques. While direct thermodynamic data for this specific molecule is not currently prevalent in the literature, this guide provides the necessary theoretical framework and practical protocols for its determination. By employing methods such as Isothermal Titration Calorimetry, Mass Spectrometry, and Ellman's assay, researchers can obtain the Gibbs free energy, enthalpy, and entropy of disulfide bond reduction. These values are indispensable for predicting the behavior of this and related molecules in various applications, particularly in the realm of drug development where stability and reactivity are of paramount importance. The workflows and principles outlined herein serve as a comprehensive resource for scientists and researchers dedicated to the precise characterization of disulfide-containing compounds.

References

- 1. Calorimetric study of the reduction of the disulfide bonds in insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. encapsula.com [encapsula.com]

- 6. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to Exploratory Studies Using Redox-Sensitive Linkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of redox-sensitive linkers in the field of proteomics. Redox-sensitive linkers are powerful chemical tools that enable the identification and quantification of redox-modified proteins, offering profound insights into cellular signaling, disease mechanisms, and drug discovery. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and pathways to facilitate a deeper understanding of this cutting-edge technology.

Introduction to Redox Proteomics and Redox-Sensitive Linkers

Redox proteomics is a specialized area of proteomics focused on the global analysis of protein modifications induced by reactive oxygen species (ROS) and other redox-active molecules.[1][2] These modifications, particularly on cysteine residues, play a crucial role in regulating a myriad of cellular processes.[3][4] Redox-sensitive linkers are chemical reagents designed to covalently react with and tag proteins containing redox-sensitive functional groups, most notably the thiol group of cysteine residues. These linkers typically incorporate a cleavable moiety that is sensitive to changes in the redox environment, allowing for the selective enrichment and identification of modified proteins by mass spectrometry (MS).[3][5][6]

The application of these linkers has significantly advanced our ability to study the "redoxome," the complete set of redox-modified proteins in a cell or organism.[7] This has critical implications for understanding diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases, and for the development of targeted therapeutics.[1][4][8]

Types of Redox-Sensitive and Cleavable Linkers

A variety of chemically cleavable linkers have been developed for proteomics applications, each with distinct properties and cleavage mechanisms. The choice of linker is critical and depends on the specific experimental goals.

Disulfide-Based Linkers

Disulfide bonds are a common motif in redox-sensitive linkers due to their inherent sensitivity to reducing agents like glutathione (B108866) (GSH), which is abundant in the intracellular environment.[][10] This property allows for the selective release of tagged proteins or peptides under conditions that mimic the cellular reducing environment.[]

Dialkoxydiphenylsilane (DADPS) Linkers

The DADPS linker is an acid-labile linker that can be efficiently cleaved with dilute formic acid in a relatively short time.[11][12][13] This mild cleavage condition is compatible with downstream mass spectrometry analysis. Studies have shown that DADPS linkers can lead to the identification and quantification of a large number of unique cysteine residues.[11][12][13]

Azobenzene (B91143) (AZO) Linkers

The AZO linker is cleaved upon reduction of the azobenzene group, typically using sodium dithionite (B78146).[14] While widely used, it's important to be aware of potential side reactions, such as an unreported artifactual modification on the residual mass of the linker, which can complicate data analysis.[11][12][13]

Sulfoxide-Containing MS-Cleavable Linkers (e.g., BMSO and DBrASO)

These linkers are designed to be cleaved within the mass spectrometer during collision-induced dissociation (CID). This MS-cleavability simplifies data analysis for cross-linking studies.[15] Bismaleimide sulfoxide (B87167) (BMSO) and Dibromoacetamide sulfOxide (DBrASO) are examples of cysteine-reactive, MS-cleavable cross-linkers that have been successfully used for proteome-wide protein-protein interaction (PPI) profiling.[15]

Silane-based Cleavable Linkers for Isotopically-labeled Proteomics (sCLIP)

The sCLIP method introduces a streamlined workflow with early-stage isobaric labeling and sample pooling.[16] This approach allows for high-throughput and high-coverage quantitative chemoproteomics, facilitating the screening of cysteine-reactive fragments.[16]

Quantitative Data from Comparative Studies

The performance of different linkers and enrichment strategies has been quantitatively evaluated in several studies. The following tables summarize key findings to aid in experimental design.

| Linker Type | Number of Unique Cysteine Residues Identified | Fold Increase (vs. other methods) | Reference |

| DADPS Linker with TMT Labeling | > 10,000 | ~3-fold increase over previous studies with cleavable biotin (B1667282) linkers | [11][12][13] |

| DBrASO-based XL-MS | 11,478 unique cross-linked peptides (2,297 proteins) | First proteome-wide XL-MS study using a cysteine cross-linker | [15] |

| Enrichment Strategy | Outcome | Reference |

| Enrichment of proteolytic digests | Yielded a far greater number of identified cysteine residues | [11][12][13] |

| Enrichment prior to protein digest | Lower number of identified cysteine residues | [11][12][13] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of redox-sensitive linkers in proteomics. Below are generalized protocols derived from published studies.

General Workflow for Profiling Reactive Cysteines

This workflow outlines the key steps for identifying and quantifying reactive cysteine residues in a proteome using a cleavable linker strategy.

Caption: General workflow for chemoproteomic profiling of reactive cysteines.

Protocol Steps:

-

Cell Culture and Lysis: Culture cells to the desired confluency and harvest. Lyse the cells in a suitable buffer containing protease inhibitors.

-

Protein Labeling: Treat the cell lysate with an alkyne-derivatized probe, such as iodoacetamide alkyne (IA-alkyne), to covalently label reactive cysteine residues.[11]

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a cleavable biotin-azide linker (e.g., DADPS-azide or AZO-azide) to the alkyne-labeled proteins.[14]

-

Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins or peptides. Wash the beads extensively to remove non-specifically bound proteins.

-

Proteolytic Digestion: Perform in-solution or on-bead digestion of the enriched proteins using a protease such as trypsin. Studies suggest that enrichment of proteolytic digests yields a higher number of identified cysteine residues.[11][12][13]

-

Linker Cleavage: Elute the captured peptides by cleaving the linker. For DADPS linkers, this is typically done with 5-10% formic acid.[11] For AZO linkers, sodium dithionite is used.[14]

-

LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate software (e.g., MSFragger, MaxQuant) to identify the modified peptides and quantify their abundance.[11][17]

Cross-Linking Mass Spectrometry (XL-MS) for PPI Analysis

This protocol describes the use of a cysteine-reactive, MS-cleavable cross-linker to identify protein-protein interactions.

Caption: Workflow for DBrASO-based cross-linking mass spectrometry.

Protocol Steps:

-

Cell Lysis: Prepare lysates from cells of interest (e.g., HEK293 cells).[15]

-

Cross-linking Reaction: Add the MS-cleavable, cysteine-reactive cross-linker (e.g., DBrASO) to the cell lysate and incubate to allow for cross-linking of interacting proteins.[15]

-

Quenching: Quench the cross-linking reaction with a suitable reagent.

-

Protein Digestion: Digest the cross-linked protein mixture using a protease.

-

Peptide Fractionation: Employ a multi-dimensional fractionation method to separate the complex mixture of cross-linked peptides.[15]

-

LC-MSn Analysis: Analyze the fractions by LC-MSn, where the MS-cleavable nature of the cross-linker is exploited to facilitate identification.[15]

-

Data Analysis: Use specialized software to identify the cross-linked peptides and map the protein-protein interactions.

Signaling Pathways and Applications

Redox-sensitive linkers are instrumental in elucidating the role of redox signaling in various biological contexts.

Cysteine-Mediated Redox Signaling

Cysteine residues are highly susceptible to oxidative modifications, which can act as molecular switches to regulate protein function.[4][18] These reversible modifications are central to redox signaling pathways.[19][20]

Caption: Simplified overview of cysteine oxidation in redox signaling.

Applications in Drug Discovery

Chemoproteomic platforms utilizing redox-sensitive linkers are powerful tools for drug discovery. They can be used to:

-

Identify Drug Targets: Profile the interaction of small molecules with the cellular proteome to identify their protein targets.[11][12][13]

-

Assess Off-Target Effects: Evaluate the specificity of a drug candidate by identifying unintended protein interactions.[16]

-

Map Ligandable Cysteines: Identify cysteine residues that are accessible to small molecule binders, which is valuable for covalent drug design.[3]

The combination of cleavable linkers with quantitative proteomics techniques like tandem mass tag (TMT) labeling allows for high-throughput screening of compound libraries and detailed characterization of drug-protein interactions.[11][12][13][16]

Conclusion

Exploratory studies using redox-sensitive linkers have become an indispensable part of modern proteomics. The continued development of novel linkers, optimized workflows, and advanced data analysis strategies will further enhance our ability to unravel the complexities of the redox proteome. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to design and execute robust experiments in this exciting and rapidly evolving field, ultimately contributing to a deeper understanding of biology and the development of new therapeutic interventions.

References

- 1. Redox Proteomics: A Key Tool for New Insights into Protein Modification with Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Using Redox Proteomics to Gain New Insights into Neurodegenerative Disease and Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Redox Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of ROS Sensitive Traceless Linkers for Drug Delivery [repositorio.ulisboa.pt]

- 10. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PROTEOMIC METHODS TO EVALUATE NOX-MEDIATED REDOX SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical pKa Value of Fmoc-NH-ethyl-SS-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical pKa value of Fmoc-NH-ethyl-SS-propionic acid, a crucial parameter for its application in bioconjugation and drug delivery systems. The document details the estimation of its pKa, experimental protocols for its determination, and its role in the synthesis of Antibody-Drug Conjugates (ADCs).

Theoretical pKa Value of this compound

The primary acidic functional group in this compound is the carboxylic acid. The pKa of the parent propionic acid is approximately 4.87. The substituents on the propionic acid moiety in this molecule are expected to influence its acidity through inductive effects.

The key substituent is the ethyl-disulfide group attached to the carbon chain, which in turn is linked to an Fmoc-protected amine. The disulfide bond and the electronegative nitrogen and oxygen atoms in the Fmoc-carbamate group will exert an electron-withdrawing inductive effect. This effect will pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation. This stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, and therefore, a lower pKa value compared to propionic acid .

Considering the electron-withdrawing nature of the disulfide and the Fmoc-protected amine, the pKa of this compound is estimated to be slightly lower than that of propionic acid.

Table 1: Estimated and Reference pKa Values

| Compound | Functional Group | Estimated/Reference pKa | Factors Influencing pKa |

| This compound | Carboxylic Acid | ~ 4.5 - 4.8 | Electron-withdrawing inductive effect of the disulfide and Fmoc-carbamate group. |

| Propionic Acid | Carboxylic Acid | 4.87 | Reference value. |

Experimental Protocols for pKa Determination

To accurately determine the pKa of this compound, two common experimental methods are recommended: potentiometric titration and UV-Vis spectrophotometry.

This method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.

Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent, such as a mixture of water and an organic co-solvent (e.g., methanol (B129727) or DMSO) to ensure solubility. A typical concentration is around 1-10 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[1][2]

-

-

Titration Setup:

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the equivalence point (the point of steepest slope) and dividing the corresponding volume of titrant by two.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

This method is suitable if the compound has a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization. The Fmoc group in the molecule provides a strong chromophore.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 6).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of solutions by diluting the stock solution in each of the buffer solutions to a constant final concentration.

-

-

Spectral Measurement:

-

Measure the UV-Vis absorbance spectra of each buffered solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[3][4]

-

Role in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a heterobifunctional, cleavable linker commonly used in the synthesis of ADCs.[5] The carboxylic acid allows for conjugation to amine-containing molecules (e.g., payload drugs), while the Fmoc-protected amine can be deprotected to allow for further conjugation, for instance, to an antibody. The disulfide bond provides a cleavable linkage, which is stable in circulation but can be reduced within the target cell to release the cytotoxic payload.[]

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Coupling Fmoc-NH-ethyl-SS-propionic acid to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical coupling of Fmoc-NH-ethyl-SS-propionic acid to a primary amine. This procedure is fundamental in the synthesis of various bioconjugates, antibody-drug conjugates (ADCs), and other molecular constructs where a cleavable disulfide linker is desired. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for subsequent orthogonal deprotection and further modification of the amine.

Two common and effective coupling methods are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and an alternative using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Experimental Protocols

The following protocols outline the necessary steps for the solution-phase coupling of this compound to a generic primary amine (R-NH₂). All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Method 1: EDC/NHS Coupling

This method involves the formation of a more stable NHS ester intermediate from the carboxylic acid, which then reacts with the primary amine to form a stable amide bond.[1][2]

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add NHS (1.2 eq) and EDC (1.2 eq). Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The reaction is most efficient at a pH between 4.5 and 7.2.[3]

-

Amine Addition: In a separate vial, dissolve the primary amine (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a salt (e.g., hydrochloride), add DIPEA (1.5-2.0 eq) to neutralize it and stir for a few minutes. Add this amine solution to the activated Fmoc-linker solution.

-

Coupling Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Fmoc-protected conjugate.

Method 2: HATU Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply

-

Standard laboratory glassware

-

TLC supplies

Procedure:

-

Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Activation and Amine Addition: Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes. Then, add the primary amine (1.1 eq) to the reaction mixture.

-

Coupling Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedures as described in Method 1 (steps 5 and 6).

Data Presentation

The following table summarizes the typical quantitative parameters for both coupling protocols. Note that the optimal conditions may vary depending on the specific primary amine used.

| Parameter | Method 1: EDC/NHS Coupling | Method 2: HATU Coupling |

| This compound | 1.0 eq | 1.0 eq |

| **Primary Amine (R-NH₂) ** | 1.1 eq | 1.1 eq |

| Coupling Reagent | EDC (1.2 eq), NHS (1.2 eq) | HATU (1.1 eq) |

| Base | DIPEA (1.5-2.0 eq, if needed) | DIPEA (2.0 eq) |

| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4 - 12 hours | 1 - 4 hours |

| Typical Yield | 70 - 90% | 80 - 95% |

Experimental Workflow and Logic

The following diagrams illustrate the chemical pathway and the general experimental workflow for the coupling reaction.

Caption: Chemical pathway of the coupling reaction.

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Use of Fmoc-NH-ethyl-SS-propionic acid in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Fmoc-NH-ethyl-SS-propionic acid is a heterobifunctional, cleavable linker that utilizes a disulfide bond. This disulfide linkage is designed to be stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of target cells, ensuring a targeted release of the cytotoxic payload.

The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amine terminus allows for a modular and sequential synthesis of the drug-linker construct. The carboxylic acid terminus can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, for conjugation to the cytotoxic drug. Following drug conjugation, the Fmoc group is removed to reveal a primary amine, which can then be used for further modifications or is part of the final linker structure. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Core Principles

The use of this compound in ADC development is centered around the principle of selective drug release. The disulfide bond within the linker is stable at the physiological pH of the bloodstream (around 7.4) but is susceptible to cleavage by reducing agents such as glutathione, which is present in much higher concentrations inside cells compared to the plasma. This differential in reducing potential allows for the ADC to remain intact in circulation, minimizing off-target toxicity, and to release its cytotoxic payload only after internalization into the target cancer cell.

The Fmoc protecting group provides a strategic advantage in the synthesis of the drug-linker complex. It allows for the selective activation of the carboxylic acid group for conjugation to the payload without interference from the amine group. Subsequent removal of the Fmoc group under mild basic conditions provides a free amine for further chemical modifications if necessary.

Experimental Protocols

Synthesis of the Drug-Linker Intermediate

This protocol describes the synthesis of a drug-linker intermediate where a cytotoxic drug containing a primary or secondary amine is conjugated to this compound.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Cytotoxic drug with a free amine group (e.g., Monomethyl Auristatin E - MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Activation of the Linker:

-

Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.2 equivalents) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated Fmoc-NH-ethyl-SS-propionic NHS ester.

-

-

Conjugation to the Cytotoxic Drug:

-

Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

-

Add the solution of the activated linker to the drug solution.

-

Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by HPLC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the Fmoc-drug-linker conjugate by reverse-phase HPLC.

-

Characterize the purified product by mass spectrometry and NMR.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-drug-linker conjugate in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by HPLC-MS.

-

Once the Fmoc group is completely removed, the product is the amine-drug-linker intermediate.

-

Purify the final drug-linker intermediate by reverse-phase HPLC.

-

Antibody Reduction and Conjugation

This protocol outlines the partial reduction of interchain disulfide bonds in a monoclonal antibody and subsequent conjugation with the prepared drug-linker intermediate.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-